

Application Note: HPLC Method for 2-Chloro-5-hydroxynicotinic Acid Analysis

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Compound of Interest

Compound Name: 2-Chloro-5-hydroxynicotinic acid

CAS No.: 42959-40-0

Cat. No.: B1590597

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Abstract & Introduction

2-Chloro-5-hydroxynicotinic acid (2-Chloro-5-hydroxypyridine-3-carboxylic acid) is a critical heterocyclic intermediate used in the synthesis of pharmaceuticals and agrochemicals. Its structural complexity—containing a basic pyridine nitrogen, an acidic carboxylic acid, a phenolic hydroxyl group, and a lipophilic chlorine atom—presents a unique chromatographic challenge.

This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and impurity profiling of **2-Chloro-5-hydroxynicotinic acid**. Unlike generic methods, this protocol utilizes pH-controlled ion suppression to stabilize the analyte's ionization state, ensuring sharp peak shapes and reproducible retention times.

Target Audience

- Analytical Chemists in Drug Discovery/Development.
- QC Specialists in Agrochemical Manufacturing.
- Process Chemists optimizing synthesis pathways.

Physicochemical Profile & Method Logic

Understanding the molecule is the first step to successful separation.

Property	Value (Estimated/Literature)	Chromatographic Implication
Structure	Pyridine ring substituted with -Cl (pos 2), -COOH (pos 3), -OH (pos 5).[1]	Amphoteric nature requires strict pH control.
pKa (COOH)	~3.0 – 3.5	Mobile phase pH must be < 2.5 to keep COOH protonated (neutral) for retention.
pKa (Pyridine N)	< 1.0 (Suppressed by 2-Cl)	The electron-withdrawing Cl atom drastically reduces basicity; likely neutral at pH 2.5.
pKa (Phenolic OH)	~8.5 – 9.5	Remains neutral at acidic pH.
Solubility	Low in water; Moderate in MeOH/ACN.	Sample diluent must contain organic solvent to prevent precipitation.

The "Why" Behind the Method (Expertise & Experience)

- **Silanol Activity Suppression:** Pyridine derivatives often tail on silica-based columns due to interactions with residual silanols. We select a Base-Deactivated (End-capped) C18 column to minimize this secondary interaction.
- **Ion Suppression Strategy:** By maintaining the mobile phase pH at 2.5 (using Phosphoric Acid), we suppress the ionization of the carboxylic acid. If the pH were neutral (pH 7), the molecule would be anionic (COO⁻), eluting near the void volume with poor retention.
- **Organic Modifier:** Acetonitrile (MeCN) is preferred over Methanol for its lower viscosity (lower backpressure) and sharper peak shape for aromatic acids.

Materials & Instrumentation

Reagents

- Analyte: **2-Chloro-5-hydroxynicotinic acid** Reference Standard (>98% purity).

- Solvents: HPLC-grade Acetonitrile (MeCN), HPLC-grade Water (Milli-Q or equivalent).
- Buffer Additive: Orthophosphoric acid (85%, HPLC grade).

Instrumentation

- System: Agilent 1260 Infinity II, Waters Alliance, or equivalent HPLC system.
- Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
- Column Oven: Thermostatted to 30°C.

Chromatographic Protocol

Mobile Phase Preparation[2][3]

- Mobile Phase A (Aqueous): 0.1% H₃PO₄ in Water.
 - Protocol: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of water. Mix and filter through a 0.22 µm membrane. pH should be approx. 2.2–2.5.
- Mobile Phase B (Organic): 100% Acetonitrile.

Instrument Conditions[2][3]

Parameter	Setting
Column	Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent End-capped C18.
Flow Rate	1.0 mL/min
Temperature	30°C
Injection Volume	10 µL
Detection	UV @ 254 nm (Bandwidth 4 nm); Reference: 360 nm (100 nm).
Run Time	20 minutes

Gradient Program

The 5-hydroxyl group increases polarity compared to unsubstituted 2-chloronicotinic acid. A shallow gradient onset is required to retain the main peak away from the solvent front.

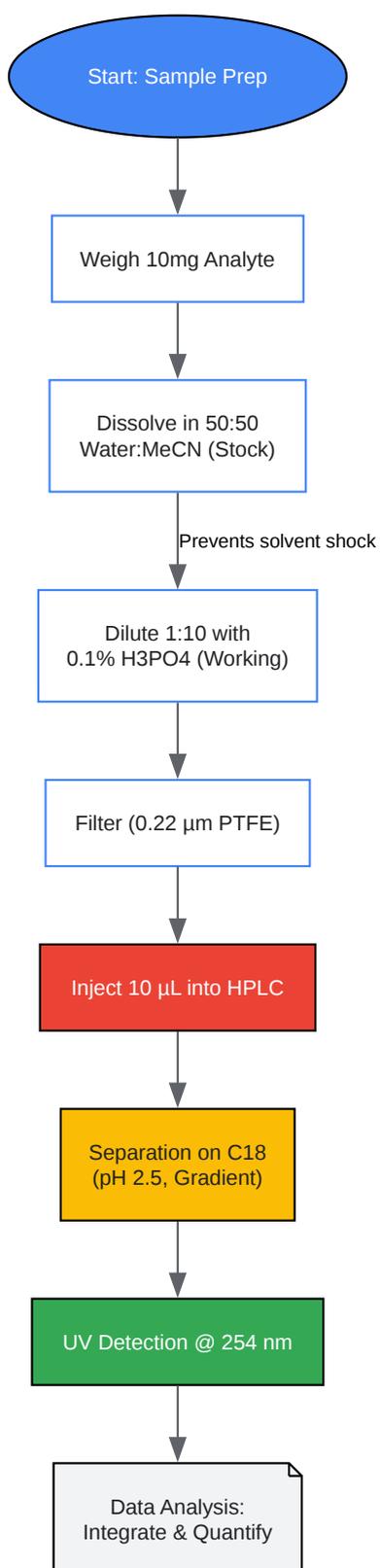
Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	95	5	Equilibration
2.0	95	5	Isocratic Hold (Load)
12.0	40	60	Linear Ramp
15.0	40	60	Wash
15.1	95	5	Re-equilibration
20.0	95	5	End

Sample Preparation & Workflow

Standard Solution Preparation[6]

- Stock Solution (1 mg/mL): Weigh 10 mg of **2-Chloro-5-hydroxynicotinic acid** into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
- Working Standard (100 µg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase A (0.1% H₃PO₄).
 - Note: Diluting with the acidic mobile phase prevents peak distortion (solvent effects) upon injection.

Experimental Workflow Diagram



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Caption: Step-by-step workflow for the preparation and analysis of **2-Chloro-5-hydroxynicotinic acid**.

System Suitability & Validation Guidelines

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before running unknown samples.

Parameter	Acceptance Criteria	Rationale
Retention Time (RT)	6.0 – 9.0 min (\pm 0.2 min)	Ensures consistent column chemistry.
Tailing Factor (T)	$0.8 < T < 1.5$	$T > 1.5$ indicates secondary silanol interactions (check column age or pH).
Theoretical Plates (N)	> 5000	Indicates good column efficiency.
Precision (RSD)	$< 1.0\%$ for $n=5$ injections	Confirms system stability.
Resolution (Rs)	> 2.0 (vs nearest impurity)	Critical for purity analysis.

Linearity & Range

- Range: 10 $\mu\text{g/mL}$ to 200 $\mu\text{g/mL}$.
- Correlation Coefficient (R^2): > 0.999 .

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

- Cause: Interaction between the basic pyridine nitrogen and column silanols.
- Solution: Ensure Mobile Phase A pH is < 2.5 . If the problem persists, add 5 mM Triethylamine (TEA) to the mobile phase (adjust pH to 2.5 after adding TEA) to block silanol sites.

Issue 2: Split Peaks

- Cause: Sample solvent is too strong (too much MeCN).
- Solution: Dilute the sample with Mobile Phase A (Water/Acid) to match the initial gradient conditions.

Issue 3: Retention Time Drift

- Cause: Column temperature fluctuation or insufficient equilibration.
- Solution: Use a column oven at 30°C. Equilibration time between runs must be at least 5 column volumes (approx. 5 mins).

References

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Sources

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[\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)

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